(3R*,4R*)-4-cyclobutyl-3-methyl-1-(1,3-thiazol-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions aiming at introducing various functional groups such as thiazole and piperidine into the cyclobutyl core. For instance, analogues within the cyclobutyl-piperidine framework have been designed and synthesized as H3 receptor antagonists, utilizing approaches that may include alkoxylation, sulfonation, and the formation of spiro structures through cycloaddition reactions (Becknell et al., 2012). These methods potentially offer insights into the synthesis of "(3R*,4R*)-4-cyclobutyl-3-methyl-1-(1,3-thiazol-2-yl)piperidin-4-ol" by illustrating how specific substituents can be introduced to the cyclobutyl and piperidine backbone.
Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of thiazolopyridine and thiazolopyridine derivatives, which share structural similarities with the compound of interest, has been extensively studied. These compounds have been synthesized through condensation and cyclocondensation reactions, demonstrating the versatility of thiazole-containing compounds in creating novel heterocyclic systems. Such synthetic approaches have yielded a variety of compounds with potential biological activities, showcasing the chemical utility of the core structure similar to "(3R*,4R*)-4-cyclobutyl-3-methyl-1-(1,3-thiazol-2-yl)piperidin-4-ol" (Lamphon et al., 2004).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiazolopyridine derivatives. Compounds synthesized from thiazolopyridines have been evaluated for their in vitro antimicrobial activity, revealing that some derivatives exhibit significant action against various microbial strains. This highlights the potential of such compounds in developing new antimicrobial agents (El-Hag Ali et al., 2005).
Anti-arrhythmic and Antimycobacterial Activities
Compounds derived from piperidine-based structures have shown significant anti-arrhythmic activity, suggesting their potential in treating cardiac arrhythmias. This illustrates the therapeutic potential of piperidine derivatives in cardiovascular diseases (Abdel‐Aziz et al., 2009). Additionally, spiro-piperidin-4-ones have demonstrated promising antimycobacterial activity, particularly against Mycobacterium tuberculosis, indicating their potential as novel therapeutic agents for tuberculosis (Kumar et al., 2008).
properties
IUPAC Name |
(3R,4R)-4-cyclobutyl-3-methyl-1-(1,3-thiazol-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10-9-15(12-14-6-8-17-12)7-5-13(10,16)11-3-2-4-11/h6,8,10-11,16H,2-5,7,9H2,1H3/t10-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEDZMZCDYCWHI-MFKMUULPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.